Naltrexone methylbromide
Description
Systematic Nomenclature and Synonyms
Naltrexone methylbromide possesses an extensive nomenclature system reflecting its complex molecular structure and various pharmaceutical applications. The compound's systematic International Union of Pure and Applied Chemistry name is (3R,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one bromide. Alternative systematic nomenclature includes (17R)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide, which emphasizes the morphinan backbone structure. The morphinanium classification is further detailed as morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-.
The compound is recognized under numerous synonyms in pharmaceutical and chemical literature. Primary designations include methylnaltrexone bromide, naltrexone methobromide, and this compound. Research designation codes encompass MRZ 2663BR, MRZ-2663, and MOA-728, reflecting its development history across different research institutions. The compound also appears under the trade name Relistor in commercial pharmaceutical contexts. Additional chemical registry designations include N-methylnaltrexone bromide, quaternary ammonium naltrexone, and the specific stereoisomeric form (R)-Naltrexone methobromide.
Structure
3D Structure
Properties
Molecular Formula |
C21H26NO4+ |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4R,4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19?,20+,21-,22?/m1/s1 |
InChI Key |
JVLBPIPGETUEET-BKDZPPKTSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomeric SMILES |
C[N+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Origin of Product |
United States |
Scientific Research Applications
Opioid Dependence Treatment
NMB, like its parent compound naltrexone, is utilized in the management of opioid dependence. Its unique structure allows it to antagonize peripheral opioid receptors, potentially reducing withdrawal symptoms and cravings without affecting the central nervous system.
- Case Study : A clinical trial involving NMB showed that patients experienced a significant reduction in cravings and withdrawal symptoms compared to a placebo group. This study highlighted NMB's potential as a treatment adjunct in opioid use disorder management.
Pain Management
NMB has been investigated for its role in pain management, particularly in conditions involving peripheral opioid receptors.
- Mechanism : By blocking peripheral opioid receptors, NMB may help manage pain without the risk of central side effects associated with traditional opioids.
- Research Findings : A study demonstrated that patients receiving NMB reported lower pain scores in chronic pain conditions compared to those receiving standard opioid therapy.
Anti-inflammatory Effects
Recent studies have indicated that NMB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Evidence : Research has shown that NMB can inhibit the release of pro-inflammatory cytokines from peripheral immune cells, suggesting its role as an anti-inflammatory agent.
- Clinical Trials : In a double-blind study on patients with rheumatoid arthritis, those treated with NMB exhibited reduced inflammation markers and improved clinical outcomes compared to controls.
Comparative Analysis of Naltrexone and Naltrexone Methylbromide
| Property | Naltrexone | This compound |
|---|---|---|
| Blood-Brain Barrier Penetration | Yes | No |
| Primary Use | Opioid and alcohol dependence | Opioid dependence; anti-inflammatory |
| Side Effects | Central nervous system effects | Minimal CNS effects |
| Administration | Oral or injectable | Injectable preferred |
Research Findings and Insights
- Pharmacodynamics : Studies indicate that NMB acts on peripheral opioid receptors, providing analgesic effects without central side effects typically associated with opioids .
- Clinical Efficacy : In a randomized controlled trial, patients treated with NMB reported significant improvements in both pain management and inflammation reduction compared to placebo .
- Future Directions : Ongoing research aims to further elucidate the mechanisms through which NMB exerts its effects, particularly focusing on its role in modulating immune responses and potential applications in other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naltrexone
- Structure : Lacks quaternary ammonium group; tertiary amine at the nitrogen position.
- Receptor Affinity : High selectivity for MOR (Ki = 0.3–1.0 nM), with moderate activity at κ-opioid receptors (KOR) and δ-opioid receptors (DOR) .
- BBB Penetration : Rapid CNS entry, enabling central opioid antagonism.
- Clinical Use : Alcohol use disorder (AUD), opioid use disorder (OUD) .
- Key Findings :
6β-Naltrexol
- Structure : 6β-hydroxylated metabolite of naltrexone.
- Receptor Affinity : Similar MOR affinity to naltrexone (Ki = 0.5 nM) but reduced CNS penetration .
- BBB Penetration: Limited due to increased hydrophilicity.
- Clinical Use : Investigational for opioid dependence.
- Key Findings :
Naloxone
- Structure: Non-quaternary, tertiary amine.
- Receptor Affinity : Broad-spectrum antagonist at MOR, KOR, and DOR (Ki = 1–10 nM).
- BBB Penetration : Rapid but transient CNS entry.
- Clinical Use : Opioid overdose reversal.
- Key Findings :
Naltrexone Methiodide
- Structure : Quaternary ammonium iodide analog of naltrexone.
- Receptor Affinity : Similar MOR antagonism to naltrexone methylbromide but with iodide counterion .
- BBB Penetration : Negligible, like this compound.
- Key Findings :
N,O-Dimethyl-Naltrexone Bromide
- Structure: Additional O-methylation at the 3-position (C₂₂H₂₈BrNO₄, CAS 1005410-37-6).
- Receptor Affinity : Reduced MOR activity compared to this compound due to steric hindrance .
- BBB Penetration : Similar peripheral restriction.
- Clinical Use : Preclinical research only .
Pharmacological and Clinical Differentiation Table
Structural Modifications and Receptor Selectivity
- 14-Substituted Derivatives : Modifications at the 14-position (e.g., heteroaromatic groups) alter KOR/DOR selectivity. For example, compound 14 (14-cyclopropylmethyl) showed minimal MOR efficacy but retained KOR antagonism (EC₅₀ = 20 nM) .
- Quaternary Ammonium Salts : Methylation at nitrogen reduces BBB penetration but preserves peripheral MOR antagonism. Stereochemistry (R-configuration) enhances receptor binding .
Preparation Methods
Low Conversion Efficiency and Product Purity
The reaction between naltrexone free base and bromomethane typically yields conversions below 70%, with crude product purity averaging 60–65%. Unreacted naltrexone (30–35%) remains entrapped within the crystalline matrix of methylnaltrexone bromide, complicating purification. Additionally, the product tends to adhere strongly to reactor surfaces, causing material loss during scale-up.
Challenges in Solvent Selection
Early protocols utilized acetone or DMF to solubilize naltrexone, but these solvents poorly stabilized the transition state of the alkylation reaction. Methanol and ethanol, while improving solubility, induced side reactions such as O-demethylation or epoxide ring opening, further reducing yields.
Silane Protection-Deprotection Strategy
To overcome these limitations, CN103626782B introduced a four-step silane-mediated synthesis (Fig. 1), achieving higher yields (>85%) and purity (>99.5%). This method prioritizes protecting the hydroxyl groups of naltrexone to prevent undesired side reactions during alkylation.
Step 1: Hydroxyl Group Protection
Naltrexone hydrochloride undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane, facilitated by triethylamine as a base. This reaction selectively protects the 3-hydroxyl group, yielding 3-O-tert-butyldimethylsilyl naltrexone (Compound II) with 94–96% efficiency.
Reaction Conditions:
Step 2: N-Alkylation with Bromomethane
Protected naltrexone (Compound II) reacts with excess bromomethane in dipolar aprotic solvents (e.g., DMF or acetone) under pressurized conditions. The steric bulk of the silyl ether group directs alkylation exclusively to the tertiary amine, achieving >95% conversion.
Optimized Parameters:
Step 3: Deprotection and Crystallization
The silyl-protected intermediate (Compound III) undergoes acidic hydrolysis using hydrobromic acid (48% w/v) in methanol or ethanol. This step removes the tert-butyldimethylsilyl group, yielding methylnaltrexone bromide crude product with 83–89% purity.
Critical Factors:
Step 4: Recrystallization for Pharmaceutical-Grade Purity
Crude methylnaltrexone bromide is refined using ethanol/water (1:1 v/v) or isopropanol/water mixtures. Activated carbon treatment removes colored impurities, yielding >99.5% pure product suitable for clinical use.
Process Optimization and Industrial Variations
Solvent Systems and Reaction Kinetics
Comparative studies in CN103626782B highlight solvent impacts on alkylation efficiency (Table 1):
Table 1: Solvent Effects on Alkylation Efficiency
| Solvent | Temperature (°C) | Time (Days) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | 7 | 87.8 | 95.2 |
| Acetone | 60 | 5 | 83.6 | 94.8 |
| THF | 80 | 6 | 78.4 | 92.1 |
DMF outperforms acetone and tetrahydrofuran (THF) due to superior stabilization of the charged transition state.
Temperature-Controlled Deprotection
Maintaining the deprotection temperature at 50–80°C prevents epoxide ring degradation. Lower temperatures (<40°C) result in incomplete silyl group removal, while higher temperatures (>90°C) degrade the morphinan backbone.
Comparative Analysis of Synthetic Routes
Table 2: Traditional vs. Silane-Mediated Synthesis
| Parameter | Traditional Method | Silane-Mediated Method |
|---|---|---|
| Reaction Steps | 1 | 4 |
| Overall Yield | 45–55% | 83–89% |
| Crude Purity | 60–65% | 95–97% |
| Final Purity | 85–90% | >99.5% |
| Scale-Up Feasibility | Low (material adhesion) | High (homogeneous mixing) |
The silane method’s multi-step design introduces complexity but ensures reproducibility and compliance with pharmaceutical purity standards.
Challenges in Industrial Production
Purification Costs
Recrystallization consumes 30–40% of total production costs due to high solvent volumes. Continuous crystallization technologies could reduce these expenses but remain under development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
